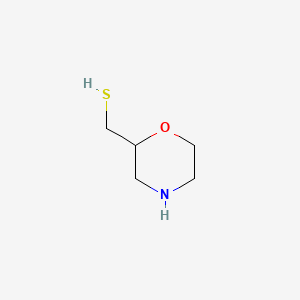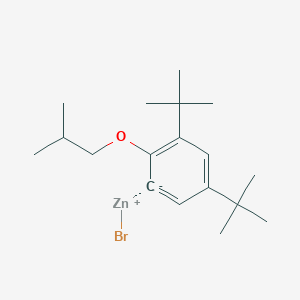
(3,5-Di-t-butyl-2-i-butyloxyphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and stability in THF, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide typically involves the reaction of 3,5-di-tert-butyl-2-iso-butyloxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
Preparation of the Grignard Reagent: The bromide compound is reacted with magnesium in dry THF to form the Grignard reagent.
Transmetalation: The Grignard reagent is then reacted with zinc bromide to form the desired organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: It is used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve anhydrous solvents and inert atmospheres.
Coupling Reactions: Palladium or nickel catalysts are often used, with conditions involving mild temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in a coupling reaction with an aryl halide, the product would be a biaryl compound.
科学的研究の応用
Chemistry
In chemistry, (3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties.
Industry
In the industrial sector, this compound is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of (3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide involves its role as a nucleophile or a coupling partner in various reactions. The zinc atom facilitates the transfer of the organic group to the electrophilic substrate, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used.
類似化合物との比較
Similar Compounds
(3,5-di-tert-butyl-2-iso-butyloxyphenyl)magnesium bromide: Similar in structure but uses magnesium instead of zinc.
(Diethoxyphosphoryl)difluoromethylzinc bromide: Another organozinc compound with different substituents.
Uniqueness
(3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide is unique due to its specific substituents, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other organozinc compounds may not be as effective.
特性
分子式 |
C18H29BrOZn |
|---|---|
分子量 |
406.7 g/mol |
IUPAC名 |
bromozinc(1+);2,4-ditert-butyl-1-(2-methylpropoxy)benzene-6-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-13(2)12-19-16-10-9-14(17(3,4)5)11-15(16)18(6,7)8;;/h9,11,13H,12H2,1-8H3;1H;/q-1;;+2/p-1 |
InChIキー |
HOXCKZGEUSCARK-UHFFFAOYSA-M |
正規SMILES |
CC(C)COC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


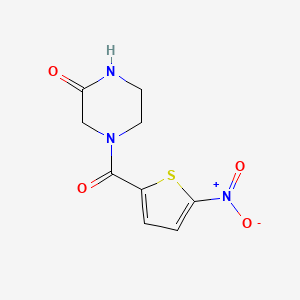
![4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)
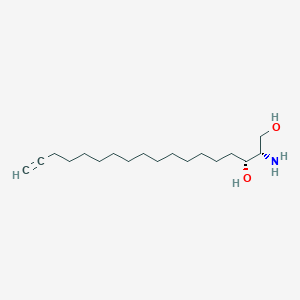
![(2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane](/img/structure/B14889522.png)
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)
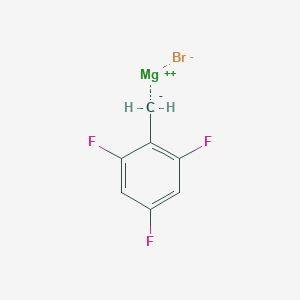

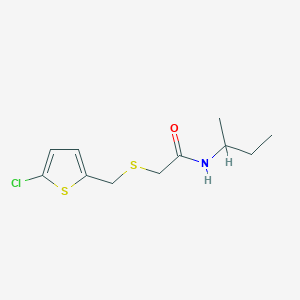
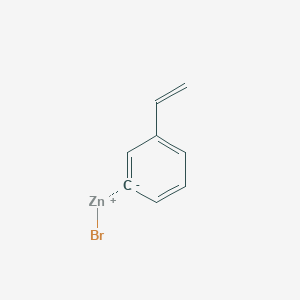
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
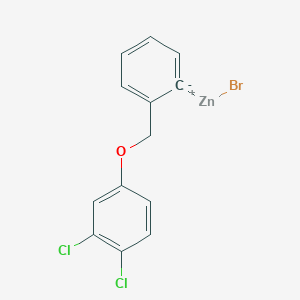
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)
